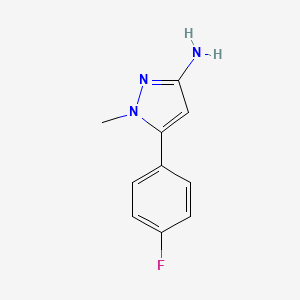

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine

Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine (molecular formula: C₁₀H₁₀FN₃; molecular weight: 191.21 g/mol) is a pyrazole derivative characterized by a 4-fluorophenyl substituent at the 5-position and a methyl group at the 1-position of the pyrazole ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as evidenced by protocols analogous to those used for related 1,5-disubstituted pyrazole-3-amines . The fluorine atom at the para position of the phenyl ring introduces electronegativity and steric compactness, which influence both electronic properties and intermolecular interactions, such as hydrogen bonding and crystal packing . Its CAS registry number is 120698-04-6, and it is commercially available for research applications .

Properties

IUPAC Name |

5-(4-fluorophenyl)-1-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-9(6-10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDMWRJHRDJJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120698-04-6 | |

| Record name | 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions typically involve the use of a base such as sodium ethoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been reported to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

- Biological Activity Pyrazole derivatives such as 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine have shown potential biological activities, making them significant in medicinal chemistry. Pyrazoles are known for their anti-inflammatory, antimicrobial, and anticancer effects.

- Anticancer Activity Studies on pyrazole derivatives have shown promising anticancer activity against prostate cancer cell lines. One study demonstrated that the compound effectively inhibited cell proliferation and significantly downregulated prostate-specific antigen (PSA) levels, with an IC50 value of approximately 18 µM.

- Neuroprotective Effects The compound has also exhibited neuroprotective effects in models of oxidative stress, reducing glutamate-induced neurotoxicity in neuronal cell lines. This suggests its potential utility in treating neurodegenerative diseases.

Case Studies

- Case Study 1: Anticancer Activity A study focusing on pyrazole derivatives exhibited promising anticancer activity against prostate cancer cell lines (LNCaP and PC-3). The compound demonstrated an IC50 value of approximately 18 µM, indicating effective inhibition of cell proliferation and a significant downregulation of prostate-specific antigen (PSA) levels.

- Case Study 2: Neuroprotective Effects Another study highlighted the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce glutamate-induced neurotoxicity in neuronal cell lines, suggesting its potential utility in treating neurodegenerative diseases.

Other potential applications

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it may interact with other proteins and receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine with key analogs, focusing on substituent effects, molecular properties, and research findings:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound reduces electron density on the pyrazole ring compared to methoxy-substituted analogs, impacting reactivity in electrophilic substitution reactions .

- Steric Considerations : Chlorophenyl derivatives exhibit larger van der Waals radii (Cl: 1.80 Å vs. F: 1.47 Å), leading to tighter crystal packing in fluorinated analogs .

- Solubility : Fluorinated pyrazoles generally show higher aqueous solubility than chlorinated counterparts due to fluorine’s polarity and reduced hydrophobic surface area .

Crystallographic and Solid-State Behavior

- Crystal Packing : The target compound and its isostructural chlorophenyl analog (e.g., compounds 4 and 5 in ) exhibit similar triclinic $ P\overline{1} $ symmetry but differ in halogen-driven lattice adjustments. Fluorine’s smaller size allows closer molecular proximity, enhancing intermolecular hydrogen bonds (N–H⋯N/F interactions) .

- Hydrogen Bonding : Fluorophenyl derivatives form stronger C–H⋯F interactions compared to C–H⋯Cl in chlorinated analogs, as observed in graph set analyses of crystal structures .

Biological Activity

5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluorophenyl group. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. This interaction suggests potential anti-inflammatory and anticancer properties .

- Cell Cycle Modulation : Studies indicate that this compound can arrest the cell cycle in the G2/M phase, affecting cell proliferation in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

- Inhibition of Cell Proliferation : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

- Selectivity : Notably, it exhibited selective toxicity against cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : It demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to established anti-inflammatory drugs like dexamethasone .

Data Table: Biological Activity Summary

| Activity Type | Model/System | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 (liver cancer) | 0.08 - 12.07 | |

| HeLa (cervical cancer) | 54.25% growth inhibition | ||

| Anti-inflammatory | TNF-α Inhibition | 10 µM | |

| IL-6 Inhibition | 10 µM |

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of various pyrazole derivatives, this compound was identified as one of the most promising candidates due to its ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells. The docking studies further elucidated its binding affinity at the colchicine site on tubulin .

Case Study 2: Anti-inflammatory Action

Another investigation assessed the anti-inflammatory potential of this compound through in vivo models. Results indicated that treatment with this compound significantly reduced edema and pain responses in carrageenan-induced inflammation models, showcasing its therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.